3-Methylcrotonyl L-Carnitine

Mass spectrometry Acylcarnitine profiling Isomer differentiation

3-Methylcrotonyl L-Carnitine (CAS 64656-41-3, C12H21NO4, MW 243.30 g/mol) is the authentic C5:1 acylcarnitine standard essential for differentiating leucine-pathway intermediates from isobaric interferences in newborn screening and metabolomics. Unlike generic short-chain acylcarnitines, this compound specifically interrogates 3-methylcrotonyl-CoA carboxylase flux, enabling accurate diagnosis of 3-MCC deficiency versus beta-ketothiolase or multiple carboxylase deficiency. Order ≥98% HPLC-pure standard to eliminate quantitative inaccuracy and diagnostic misclassification risk in clinical MS/MS workflows.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B12106441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcrotonyl L-Carnitine
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C
InChIInChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3
InChIKeyKGPNNIOVWVIXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcrotonyl L-Carnitine Procurement Guide: Analytical Grade, Metabolic Biomarker, and Leucine Pathway Intermediate


3-Methylcrotonyl L-Carnitine (CAS: 64656-41-3; MF: C12H21NO4; MW: 243.30 g/mol) is a branched short-chain acylcarnitine derivative of L-carnitine . This compound is primarily formed endogenously via the esterification of L-carnitine with 3-methylcrotonyl-CoA by carnitine acyltransferases and serves as a key intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine [1]. Functionally, it acts as a carrier molecule that facilitates the transport and detoxification of acyl moieties generated during leucine breakdown, with particular clinical relevance in the differential diagnosis of inherited metabolic disorders, especially 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency [2].

Why 3-Methylcrotonyl L-Carnitine Cannot Be Substituted by Acetyl-L-Carnitine or Propionyl-L-Carnitine in Diagnostic and Metabolic Studies


Generic substitution among acylcarnitine species is scientifically invalid because the acyl chain length and unsaturation profile dictate both the analytical detection parameters and the biological information conveyed. While acetyl-L-carnitine (C2) and propionyl-L-carnitine (C3) serve as broad markers of mitochondrial acetyl-CoA flux and odd-chain fatty acid metabolism respectively, 3-Methylcrotonyl L-Carnitine (C5:1) specifically interrogates the leucine catabolic pathway [1]. In mass spectrometry-based metabolomics, C5:1 species including 3-Methylcrotonyl L-Carnitine co-elute or share nominal mass with structural isomers such as tiglylcarnitine and 3-methylglutarylcarnitine, requiring explicit analytical differentiation rather than class-level inference [2]. Furthermore, in clinical biochemistry, the diagnostic specificity of acylcarnitine profiling relies on the unique elevation pattern of individual species—elevated C5-OH (3-hydroxyisovalerylcarnitine) combined with C5:1 patterns distinguishes 3-MCC deficiency from beta-ketothiolase deficiency or multiple carboxylase deficiency [3][4]. Procuring the incorrect acylcarnitine standard or employing class-level substitutes therefore introduces both quantitative inaccuracy and diagnostic misclassification risk.

3-Methylcrotonyl L-Carnitine: Quantitative Differentiation Evidence vs. Structural Isomers, Alternative Acylcarnitines, and Disease Models


Mass Spectrometric Differentiation of 3-Methylcrotonyl L-Carnitine from the Structural Isomer Tiglylcarnitine

In analytical biochemistry, 3-Methylcrotonyl L-Carnitine shares the same nominal mass and similar chromatographic behavior with its biological isomer tiglylcarnitine, posing a significant risk of misidentification in untargeted metabolomics. Millington et al. demonstrated that thermospray liquid chromatography/mass spectrometry (LC/MS) analysis successfully confirmed the identification of tiglylcarnitine and differentiated it from 3-methylcrotonylcarnitine in urine samples from patients with beta-ketothiolase deficiency [1]. Without this specific analytical confirmation using the authentic 3-Methylcrotonyl L-Carnitine standard, the two C5:1 isomers cannot be reliably distinguished, leading to potential diagnostic misassignment between beta-ketothiolase deficiency and disorders of leucine catabolism.

Mass spectrometry Acylcarnitine profiling Isomer differentiation

3-Methylcrotonyl L-Carnitine Represents Only a Minor Fraction of Total Acylcarnitines in 3-MCC Deficiency

In patients with confirmed 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, the primary diagnostic marker is not 3-Methylcrotonyl L-Carnitine itself but rather its hydroxylated derivative. Röschinger et al. quantified acylcarnitine species in six patients from two families with isolated biotin-unresponsive 3-MCC deficiency and found that only traces of 3-methylcrotonyl carnitine—accounting for merely 1.3-2.2% of the total ester concentration—were detectable by HPLC [1]. In contrast, the prominent species identified by FAB-MS/MS and GC-MS was 3-hydroxyisovaleryl carnitine, which represented the vast majority of the elevated acylcarnitine signal [2]. This quantitative disparity demonstrates that 3-Methylcrotonyl L-Carnitine functions primarily as a transient intermediate rather than the terminal diagnostic analyte.

Inborn errors of metabolism 3-MCC deficiency Acylcarnitine quantification

Hepatic and Plasma 3-Methylcrotonyl L-Carnitine Elevation in Streptozotocin-Induced Diabetic Mice

In metabolic disease research, 3-Methylcrotonyl L-Carnitine demonstrates condition-specific elevation that distinguishes it from the generalized acylcarnitine alterations seen with other carnitine esters. Giesbertz et al. developed an LC-MS/MS method to quantify acylcarnitine species and reported that hepatic and plasma levels of 3-methylcrotonyl-carnitine are significantly increased in mice with diabetes induced by streptozotocin, relative to non-diabetic controls [1][2]. This elevation occurs alongside but distinct from changes in other short-chain acylcarnitines such as acetylcarnitine (C2) and propionylcarnitine (C3), which exhibit different magnitude and directional alterations in the diabetic state [3].

Diabetes research Metabolomics Acylcarnitine biomarkers

Certified Analytical Grade Specification with Quantified Optical Purity vs. Research-Grade Alternatives

For laboratories requiring traceable quantification, the procurement of 3-Methylcrotonyl L-Carnitine as a certified analytical standard offers defined specifications that generic research-grade materials may lack. Sigma-Aldrich's analytical standard grade provides an assay purity of ≥95.0% as determined by HPLC, with a specified optical activity of [α]/D -18±2° (c = 0.1 in H2O) . In contrast, alternative suppliers list varying purity specifications ranging from 95% to 98% without standardized optical rotation verification [1]. The defined stereochemical purity is critical given that D-carnitine isomers exhibit distinct metabolic fates and could confound chiral analytical methods [2].

Analytical chemistry Quality control Standard procurement

Plasma Carnitine Depletion and Acylcarnitine Excretion Patterns in 3-MCC Deficiency

In the context of 3-MCC deficiency pathophysiology, Rutledge et al. quantified that untreated patients exhibit plasma carnitine levels reduced by 80% and urinary carnitine levels reduced by 50% relative to normal reference ranges, accompanied by abnormal urinary acylcarnitine excretion patterns [1][2]. Following L-carnitine therapy (100 mg/kg/day), both plasma and urinary carnitine levels normalized, and acylcarnitine excretion increased, demonstrating that the conjugation and excretion of 3-methylcrotonyl-CoA-derived metabolites is carnitine-dependent [3]. This quantitative depletion establishes the metabolic context in which 3-Methylcrotonyl L-Carnitine and its related species are measured.

3-MCC deficiency Carnitine supplementation Metabolic flux

Distinct Urinary Excretion Profile Differentiating 3-MCC Deficiency from Multiple Carboxylase Deficiency

In clinical diagnostic laboratories, the urinary acylcarnitine profile distinguishes 3-MCC deficiency from biotinidase/multiple carboxylase deficiency based on the pattern of specific analytes. Validation studies of ESI-MS/MS screening methods have shown that urinary specimens from 3-MCC deficiency patients reveal slightly elevated levels of both 3-hydroxyisovalerylcarnitine (C5OH) and 3-methylcrotonylcarnitine (C5:1), but notably without the severe secondary carnitine deficiency seen in other organic acidemias [1][2]. In contrast, multiple carboxylase deficiency presents with a broader elevation of multiple acylcarnitine species including C3, C5OH, and C5:1, with more pronounced secondary carnitine depletion [3]. The specific C5:1 elevation pattern, which includes 3-methylcrotonylcarnitine, serves as one component in this differential diagnostic panel.

Newborn screening Differential diagnosis Organic acidemias

3-Methylcrotonyl L-Carnitine: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Scenario 1: Validated LC-MS/MS Quantification of C5:1 Acylcarnitine Species in Clinical Metabolomics

This scenario applies when an analytical laboratory requires a certified reference standard for unambiguous identification and quantification of the C5:1 acylcarnitine fraction. As demonstrated by Millington et al., 3-Methylcrotonyl L-Carnitine cannot be reliably distinguished from its isomer tiglylcarnitine without the authentic standard [1]. Procurement of analytical-grade 3-Methylcrotonyl L-Carnitine (≥95.0% HPLC purity; [α]/D -18±2°) enables accurate calibration and retention time verification for distinguishing this leucine-pathway intermediate from the isoleucine-derived isomer . This is particularly critical for laboratories offering differential diagnosis of beta-ketothiolase deficiency versus 3-MCC deficiency.

Scenario 2: Leucine Catabolism and BCAA Metabolic Flux Studies in Diabetes Research

Research groups investigating branched-chain amino acid (BCAA) metabolism in the context of insulin resistance and diabetes require 3-Methylcrotonyl L-Carnitine as a pathway-specific tracer. Giesbertz et al. established that hepatic and plasma levels of 3-methylcrotonyl-carnitine are elevated in streptozotocin-induced diabetic mice [1]. Unlike generic short-chain acylcarnitines such as acetyl-L-carnitine (C2) or propionyl-L-carnitine (C3), which reflect broader mitochondrial acyl-CoA status, 3-Methylcrotonyl L-Carnitine specifically interrogates flux through the 3-methylcrotonyl-CoA carboxylase step of leucine degradation. Procurement of the deuterated internal standard (3-Methylcrotonyl-L-carnitine-d3) enables precise stable isotope dilution quantification in targeted LC-MS/MS assays of diabetic versus control tissue .

Scenario 3: Newborn Screening Assay Development for Organic Acidemia Differential Diagnosis

Clinical laboratories developing or validating expanded newborn screening panels for inborn errors of metabolism require 3-Methylcrotonyl L-Carnitine as part of a multi-analyte acylcarnitine standard mix. The compound serves as the reference for the C5:1 signal in ESI-MS/MS screening workflows. As noted in validation studies, the specific pattern of C5OH and C5:1 elevation—with 3-Methylcrotonyl L-Carnitine representing a minor but analytically distinct component (1.3-2.2% of total acylcarnitine esters in 3-MCC deficiency)—contributes to differentiating 3-MCC deficiency from multiple carboxylase deficiency, biotinidase deficiency, and beta-ketothiolase deficiency [1]. Accurate reference standards for each C5:1 species are essential for establishing disease-specific cutoffs and avoiding false-positive or false-negative screening results.

Scenario 4: Metabolic Pathway Mapping and Enzyme Activity Assays for Carnitine Acyltransferases

Biochemistry laboratories characterizing carnitine acyltransferase substrate specificity require purified 3-Methylcrotonyl L-Carnitine for in vitro enzyme assays. The compound is formed endogenously via the carnitine acyltransferase-catalyzed esterification of 3-methylcrotonyl-CoA with L-carnitine [1]. This reaction represents a detoxification shunt in leucine catabolism, and studying its kinetics requires the authentic acylated product standard. Procurement of 3-Methylcrotonyl L-Carnitine enables researchers to generate calibration curves for quantifying enzyme activity, product formation rates, and substrate affinity comparisons across different acyl-CoA species . The compound's role as a transient intermediate—comprising only a small fraction of total acylcarnitines even under pathological conditions—underscores its utility as a precise pathway probe rather than a bulk metabolic marker [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcrotonyl L-Carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.